molecular formula C6H8BrClN2 B11997300 4-bromo-5-chloro-1-ethyl-3-methyl-1H-pyrazole

4-bromo-5-chloro-1-ethyl-3-methyl-1H-pyrazole

Cat. No.: B11997300
M. Wt: 223.50 g/mol
InChI Key: NOUZWZAAFWRHJJ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chloro-1-ethyl-3-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions[][3].

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dehalogenated products[][3].

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents at elevated temperatures[][3].

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents such as sodium borohydride are used under controlled conditions[][3].

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents replacing the bromine or chlorine atoms[][3].

    Oxidation and Reduction: Products include oxides or dehalogenated pyrazoles[][3].

Mechanism of Action

Properties

Molecular Formula

C6H8BrClN2

Molecular Weight

223.50 g/mol

IUPAC Name

4-bromo-5-chloro-1-ethyl-3-methylpyrazole

InChI

InChI=1S/C6H8BrClN2/c1-3-10-6(8)5(7)4(2)9-10/h3H2,1-2H3

InChI Key

NOUZWZAAFWRHJJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)Br)Cl

Origin of Product

United States

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